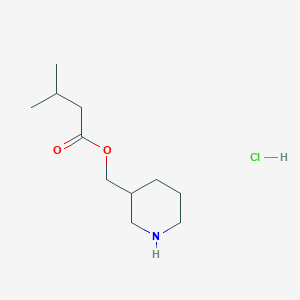
3-Piperidinylmethyl 3-methylbutanoate hydrochloride
Vue d'ensemble
Description
3-Piperidinylmethyl 3-methylbutanoate hydrochloride, also known as 3-PMB, is a synthetic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the effects of various drugs and compounds on biological systems.
Applications De Recherche Scientifique
Chemistry and Pharmacology of Ohmefentanyl Stereotypes
Ohmefentanyl, closely related to 3-Piperidinylmethyl 3-methylbutanoate hydrochloride, is a significant member of the 4-anilidopiperidine class of opiates. The study on ohmefentanyl and its stereoisomers highlights its unique biological activity influenced by the arrangement of substituents on the piperidine ring. These studies contribute to understanding the molecular interactions at the μ opioid receptor, offering insights into the design of pharmacotherapies with refined efficacy and reduced side effects. This research underscores the importance of structural variations in medicinal chemistry and their impact on biological properties (Brine et al., 1997).
Biodegradable Polymers from 3-Hydroxyalkanoates
Poly(3-hydroxyalkanoate)s (PHAs), derived from compounds structurally related to 3-Piperidinylmethyl 3-methylbutanoate hydrochloride, represent a class of biodegradable polymers with promising applications in environmental sustainability. The blend of PHAs with other polymers has been explored to enhance mechanical properties and biodegradability. This research illuminates the potential of PHAs in developing environmentally friendly materials with a broad range of applications, from medical devices to packaging materials, highlighting the intersection of chemistry and environmental science (Verhoogt et al., 1994).
Advanced Biomaterials for Medical Applications
The study of surface-modified poly(3-hydroxybutyrate-co-4-hydroxybutyrate), a polymer closely related to the chemical structure of 3-Piperidinylmethyl 3-methylbutanoate hydrochloride, offers insights into next-generation biomaterials. These materials exhibit desirable properties such as biocompatibility, non-toxicity, and the ability to induce appropriate tissue responses, making them suitable for various medical applications. This line of research demonstrates the potential of chemical modifications in developing advanced materials for healthcare, which can lead to improved patient outcomes and novel treatment modalities (Chai et al., 2020).
Environmental Impact and Applications
Fatty acid esters of 3-monochloropropane-1,2-diol, similar in chemical reactivity to 3-Piperidinylmethyl 3-methylbutanoate hydrochloride, are examined for their potential environmental impact and applications. The review discusses their occurrence in foods and the implications for food safety, highlighting the intersection of chemistry, food science, and public health. The findings contribute to a deeper understanding of chemical contaminants in the food supply and their management to ensure consumer safety (Gao et al., 2019).
Propriétés
IUPAC Name |
piperidin-3-ylmethyl 3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-9(2)6-11(13)14-8-10-4-3-5-12-7-10;/h9-10,12H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTTUZHLRNPYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397253.png)

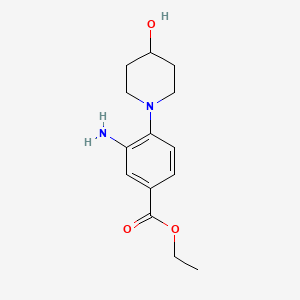
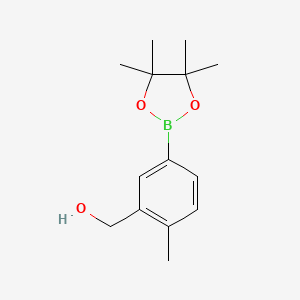
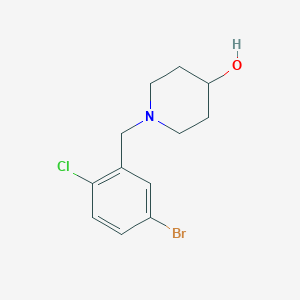
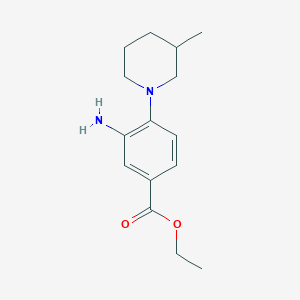
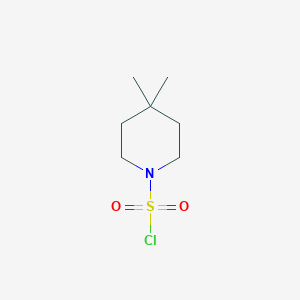
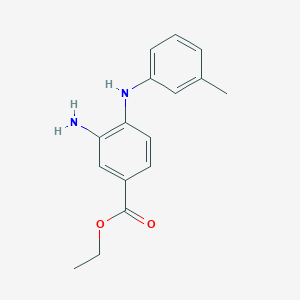
![3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397265.png)

![Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397267.png)
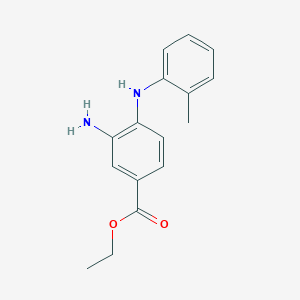
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1397275.png)
